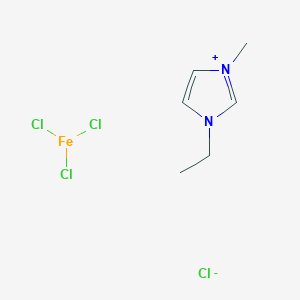
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride is an ionic liquid that has gained attention due to its unique properties and potential applications in various fields. This compound is composed of an imidazolium cation and a trichloroiron anion, making it a versatile and valuable substance in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with iron trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process involves mixing the reactants in a suitable solvent, followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of the iron center.
Reduction: Reduction reactions are also possible, where the iron center can be reduced under appropriate conditions.
Substitution: The imidazolium cation can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce a range of imidazolium derivatives.
科学的研究の応用
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, particularly in enzyme catalysis and protein stabilization.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
作用機序
The mechanism by which 1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride exerts its effects is primarily through its ionic nature and the presence of the iron center. The imidazolium cation interacts with various substrates, facilitating reactions through ionic interactions and stabilization of transition states. The iron center can participate in redox reactions, further enhancing the compound’s versatility in catalysis and other applications .
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Ethyl-3-methylimidazolium bromide: Similar to the chloride variant but with a bromide anion, offering different reactivity and solubility properties.
1-Ethyl-3-methylimidazolium ethyl sulfate: An ionic liquid with an ethyl sulfate anion, used in different applications due to its unique properties.
Uniqueness
1-Ethyl-3-methylimidazol-3-ium;trichloroiron;chloride stands out due to the presence of the trichloroiron anion, which imparts unique redox properties and enhances its utility in catalysis and electrochemical applications. Its combination of imidazolium cation and iron anion makes it a versatile and valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trichloroiron;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFQMHQHFXCD-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Cl-].Cl[Fe](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4FeN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
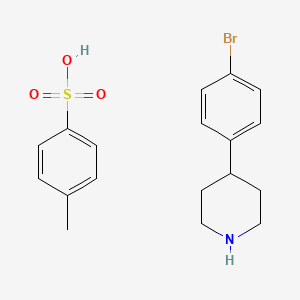
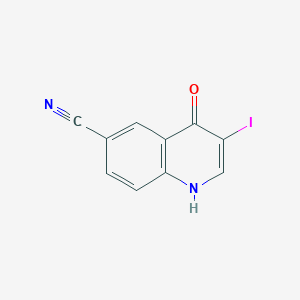
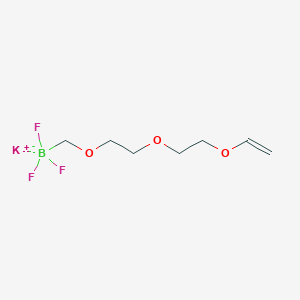

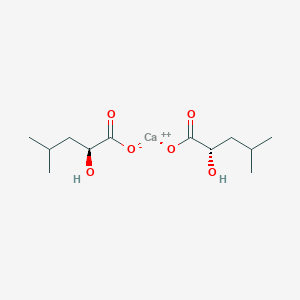
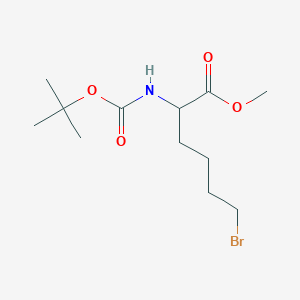
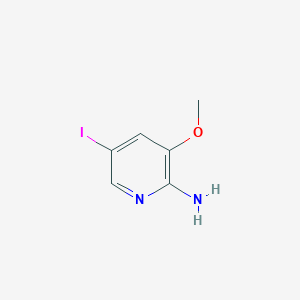
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8005112.png)
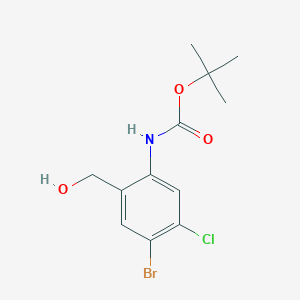
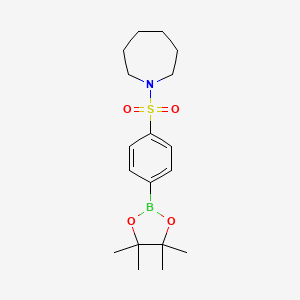
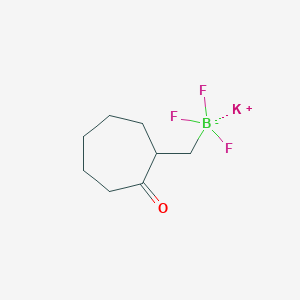
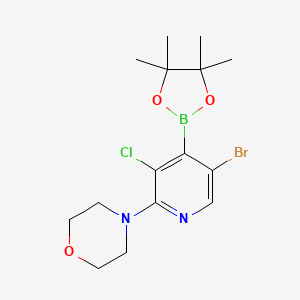
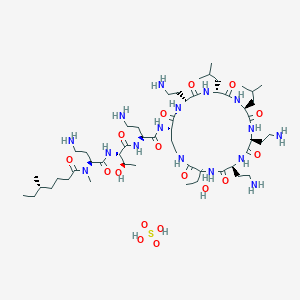
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005140.png)
